5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane
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Overview
Description
5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane is a bicyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound’s bicyclic framework, combined with the presence of fluorine atoms, imparts distinct chemical and physical properties that make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane typically involves a series of well-defined steps. One common approach is the photochemical decomposition of difluoro-substituted pyrazolines . This method is advantageous due to its simplicity, mild reaction conditions, and excellent functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-hexyl-phenyl-azabicyclohexane oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Industry: The compound’s stability and reactivity make it useful in developing new materials and industrial chemicals.
Mechanism of Action
The mechanism by which 5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity is linked to its ability to disrupt cellular processes and induce apoptosis in cancer cells . The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Difluoro-substituted pyrazolines: These are precursors in the synthesis of 5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane and exhibit similar reactivity.
Uniqueness
5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[211]hexane stands out due to its specific substitution pattern and the presence of fluorine atoms, which impart unique chemical properties
Properties
CAS No. |
654672-59-0 |
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Molecular Formula |
C17H23F2N |
Molecular Weight |
279.37 g/mol |
IUPAC Name |
5,5-difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C17H23F2N/c1-2-3-4-8-11-20-13-15-12-16(20,17(15,18)19)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3 |
InChI Key |
FFPJKGBKCQRUAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CC2CC1(C2(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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